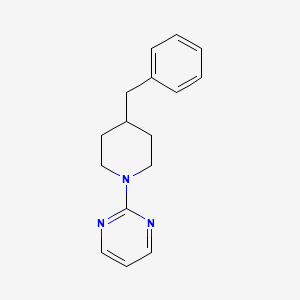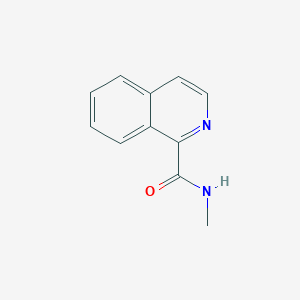![molecular formula C14H13F2N3 B15116592 6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B15116592.png)
6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine is a compound of interest in organic chemistry due to its unique structural features and potential applications in various fields. This compound contains a pyrimidine ring substituted with a cyclopropyl group and a difluorophenylmethyl group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Difluorophenylmethyl Group: The difluorophenylmethyl group can be attached through a nucleophilic substitution reaction using a difluorophenylmethyl halide and the pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis, such as using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the difluorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: Similar structure with a trifluoroacetyl group instead of a difluorophenylmethyl group.
6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one: Contains a nitroamino group and a similar difluorophenylcyclopropyl moiety.
Uniqueness
6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the cyclopropyl and difluorophenylmethyl groups may enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H13F2N3 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13F2N3/c15-11-2-1-3-12(16)10(11)7-17-14-6-13(9-4-5-9)18-8-19-14/h1-3,6,8-9H,4-5,7H2,(H,17,18,19) |
Clé InChI |
IIHVJXXZZJVPKK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=NC=N2)NCC3=C(C=CC=C3F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B15116530.png)
![N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B15116537.png)
![2-Methyl-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15116543.png)
![2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B15116546.png)

![1-(3-Methoxyphenyl)-4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-one](/img/structure/B15116571.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-(thiomorpholin-4-yl)ethan-1-one](/img/structure/B15116572.png)
![2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(oxolane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15116583.png)
![1-(3-Methoxyphenyl)-4-[(pyridin-2-yl)methyl]piperazine](/img/structure/B15116584.png)
![3-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-5-fluoropyridine](/img/structure/B15116586.png)
![4-ethyl-3-methyl-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B15116587.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15116589.png)
![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B15116590.png)
